2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide is an organic compound that features a bromophenyl group, an oxolane ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: 4-bromophenol is then reacted with 2-chloroacetamide in the presence of a base like potassium carbonate to form 2-(4-bromophenoxy)acetamide.
N-Alkylation: The final step involves the reaction of 2-(4-bromophenoxy)acetamide with oxirane (ethylene oxide) to introduce the oxolane ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products
Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of phenoxyethylamines.
Hydrolysis: Formation of phenoxyacetic acid and oxolane-2-ylmethylamine.
Scientific Research Applications
2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis:
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxolane ring and bromophenyl group can enhance binding affinity and specificity, while the acetamide moiety can influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(4-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, potentially leading to different biological activities and chemical properties.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-10-3-5-11(6-4-10)18-9-13(16)15-8-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNMMLDUKJHNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.